

N-(1-Phenylethylidene)aniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-(1-Phenylethylidene)aniline**

Cat. No.: **B159955**

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CAS Number: 1749-19-5 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [\[1\]](#)[\[2\]](#)

This technical guide provides an in-depth overview of **N-(1-Phenylethylidene)aniline**, a versatile Schiff base widely utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, key reactions, and spectroscopic data, presented in a format conducive to advanced research and development.

Physicochemical and Spectroscopic Data

N-(1-Phenylethylidene)aniline is a well-characterized compound. Its fundamental properties and spectroscopic data are summarized below for easy reference.

Property	Value
IUPAC Name	N,1-diphenylethanamine
Synonyms	N-(α -Methylbenzylidene)aniline, N-(1-Phenylethylidene)benzenamine
Appearance	Yellow solid
Melting Point	39-43 °C

Spectroscopic Data	Values
^1H NMR (CDCl_3 , 300 MHz)	δ 8.01-7.98 (m, 2H, arom.), 7.59-7.17 (m, 8H, arom.), 2.60 (s, 3H, CH_3)
^{13}C NMR (CDCl_3 , 75 MHz)	δ 165.2, 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2, 18.9
IR (thin film, cm^{-1})	3031, 2941, 1644, 1217
Mass Spec (GCMS, m/z)	195 $[\text{M}]^+$

Spectroscopic data sourced from The Royal Society of Chemistry Electronic Supplementary Information.[\[3\]](#)

Synthesis Protocols

The synthesis of **N-(1-Phenylethylidene)aniline** can be achieved through several methods. The most common protocols are detailed below.

Protocol 1: Condensation of Acetophenone and Aniline

This is the most traditional and straightforward method for synthesizing **N-(1-Phenylethylidene)aniline**.[\[1\]](#)

Materials:

- Acetophenone
- Aniline
- Activated 4 Å molecular sieves
- Dry Dichloromethane (CH_2Cl_2)

Procedure:

- In a dry two-neck flask under a nitrogen atmosphere, combine activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in

dry CH_2Cl_2 (40 mL).

- Stir the mixture gently at room temperature for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the molecular sieves.
- Concentrate the filtrate under reduced pressure.
- The resulting residue can be purified by distillation under reduced pressure (175-180 °C) to yield the product as a yellow solid upon cooling.[4]

Protocol 2: Indium-Catalyzed Synthesis from a Terminal Alkyne

A more modern approach involves the use of an indium triflate catalyst.

Materials:

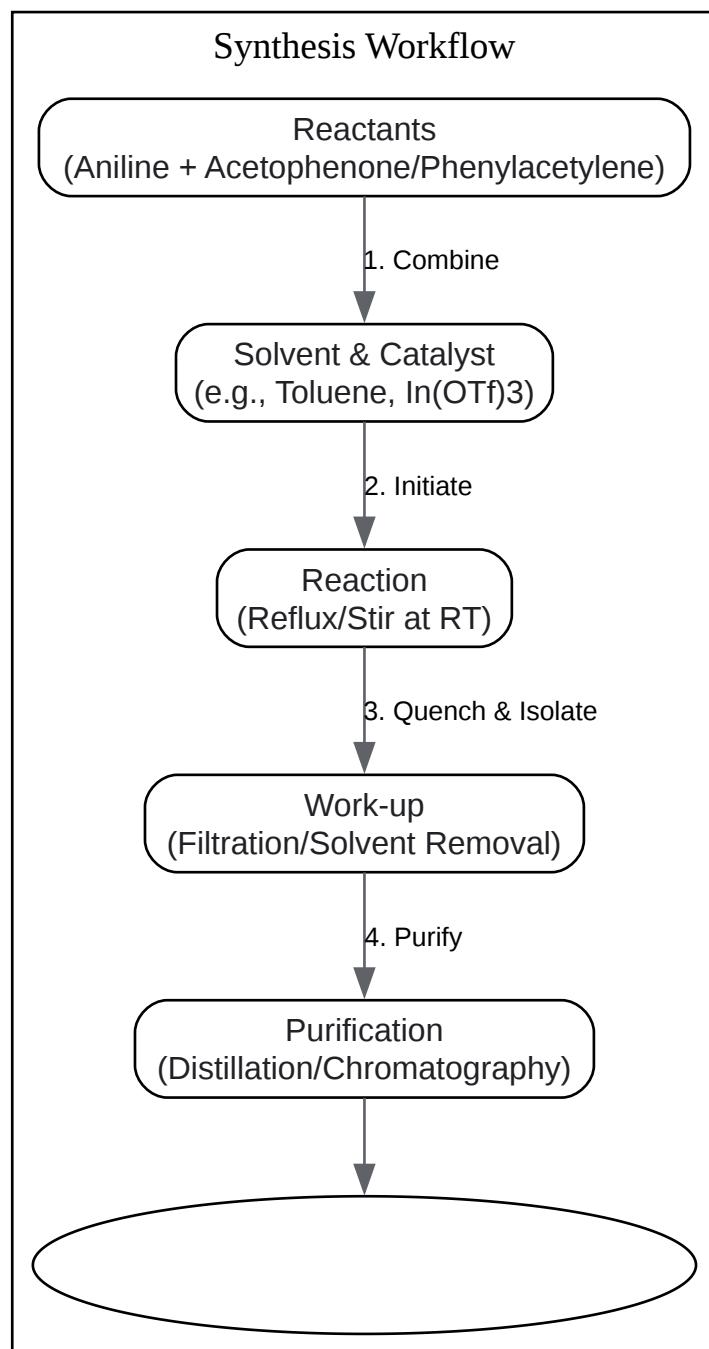
- Aniline
- Phenylacetylene (terminal alkyne)
- Indium(III) triflate ($\text{In}(\text{OTf})_3$)
- Toluene

Procedure:

- To a round-bottom flask, add aniline (5 mmol), phenylacetylene (15 mmol), and $\text{In}(\text{OTf})_3$ (0.5 mmol) in toluene (10 mL).
- Reflux the mixture for 18 hours.
- Monitor the reaction by TLC.
- After the reaction is complete, distill off the solvent under reduced pressure.

- The crude product is then purified by column chromatography on silica gel using a chloroform:hexane (3:7) solvent mixture as the eluent to obtain the pure **N-(1-phenylethylidene)aniline**.^[3]

Below is a diagram illustrating the general synthesis workflow.



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Caption: General workflow for the synthesis of **N-(1-Phenylethylidene)aniline**.

Key Reactions and Applications

N-(1-Phenylethylidene)aniline serves as a crucial substrate and precursor in various organic transformations.

Asymmetric Reduction to Chiral Amines

A significant application of this compound is its use as a benchmark substrate in the development of catalytic systems for the enantioselective reduction of imines to chiral amines.

[5] Chiral amines are vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[4][5] The most prominent method is the organocatalytic hydrosilylation using trichlorosilane (HSiCl_3) as the reducing agent, often catalyzed by prolinamide derivatives.[5]

General Experimental Protocol for Asymmetric Transfer Hydrogenation (Adapted for a model substrate):

Materials:

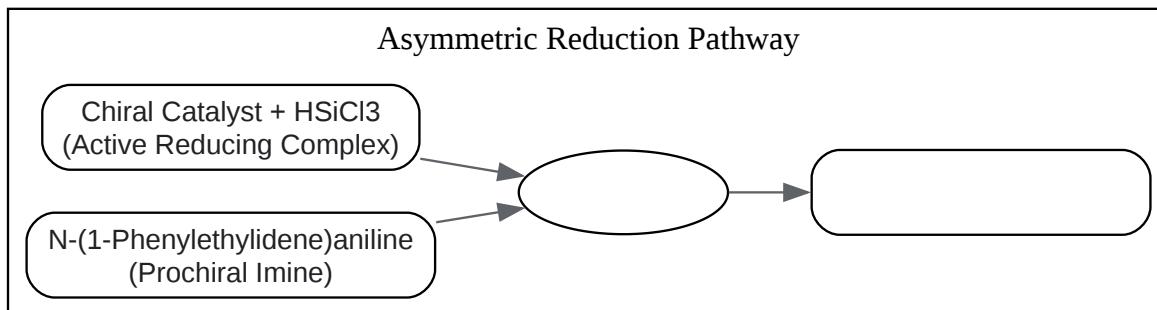
- **N-(1-Phenylethylidene)aniline** derivative
- Ruthenium-based catalyst (e.g., $[\text{RuCl}_2(\text{p-cymene})]_2$)
- Chiral ligand (e.g., (S,S)-TsDPEN)
- Formic acid/triethylamine azeotrope (5:2)
- Anhydrous acetonitrile

Procedure:

- Prepare a stock solution of the catalyst by dissolving the Ruthenium precursor and the chiral ligand in the anhydrous solvent under an inert atmosphere.
- In a separate flask, dissolve the imine substrate in the anhydrous solvent.

- Add a calculated amount of the catalyst stock solution to the imine solution (e.g., to achieve a 100:1 substrate-to-catalyst ratio).
- Add the formic acid/triethylamine azeotrope to the reaction mixture.
- Stir the reaction at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or HPLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting amine by column chromatography on silica gel.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.^[2]

The following diagram illustrates the core concept of this catalytic reduction.



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Caption: Catalytic asymmetric reduction of **N-(1-Phenylethylidene)aniline**.

Precursor in Heterocyclic Synthesis

N-(1-Phenylethylidene)aniline is a valuable precursor for synthesizing various heterocyclic compounds. Notably, it is used in reactions with ketones to produce dihydroquinoline derivatives and undergoes palladium-catalyzed cyclization to form 2-substituted indoles.^[5] These heterocyclic motifs are prevalent in many pharmacologically active molecules.^[5]

Summary of Synthetic Yields

The efficiency of **N-(1-Phenylethylidene)aniline** synthesis can vary depending on the chosen methodology. The table below presents a comparative overview of reported yields for different synthetic approaches.

Reactant 1	Reactant 2	Catalyst	Additive	Solvent	Reaction Time (h)	Yield (%)
Phenylacet ylene	Aniline	Hg ₂ Cl ₂ (5 mol%)	Li ₂ CO ₃ (0.2 mol equiv.)	None	4	85

Data from a study on Hg(I)-catalyzed hydroamination.[5]

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